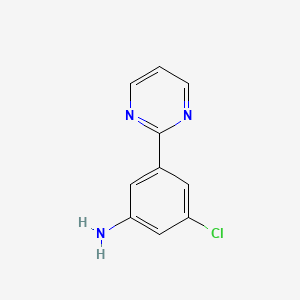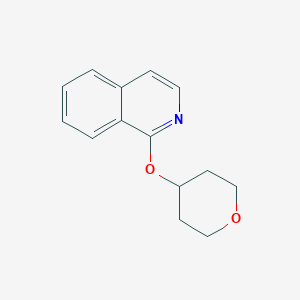
1-(オキサン-4-イルオキシ)イソキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxan-4-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It features an isoquinoline core, which is a benzene ring fused to a pyridine ring, with an oxan-4-yloxy substituent. This compound is part of a broader class of isoquinoline derivatives, known for their diverse biological activities and applications in various fields.
科学的研究の応用
1-(Oxan-4-yloxy)isoquinoline and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Used in the production of dyes, agrochemicals, and as precursors for various industrial chemicals.
作用機序
Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
Target of Action
For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .
Mode of Action
Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .
Pharmacokinetics
Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .
Result of Action
Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .
Action Environment
It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .
生化学分析
Cellular Effects
Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Isoquinolines are known to be involved in various metabolic pathways .
Subcellular Localization
Some isoquinolines have been found to localize to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yloxy)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . More rapid routes involve selective extraction and fractional crystallization techniques .
化学反応の分析
Types of Reactions: 1-(Oxan-4-yloxy)isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Isoquinoline can undergo electrophilic substitution reactions, such as bromination, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Bromine (Br₂) in nitrobenzene for bromination; nitric acid (HNO₃) in acetic acid (AcOH) for nitration.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline.
Substitution: 4-bromo-isoquinoline, 4-nitro-isoquinoline.
類似化合物との比較
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and pharmaceuticals.
Uniqueness: 1-(Oxan-4-yloxy)isoquinoline is unique due to its specific substituent, which imparts distinct chemical and biological properties. The oxan-4-yloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
特性
IUPAC Name |
1-(oxan-4-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBZZWDWZSYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
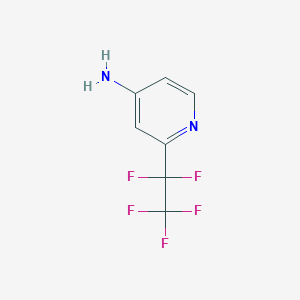
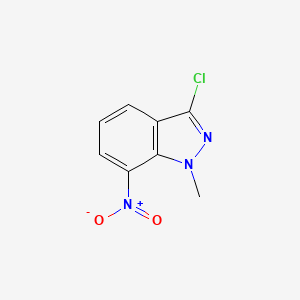
![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)
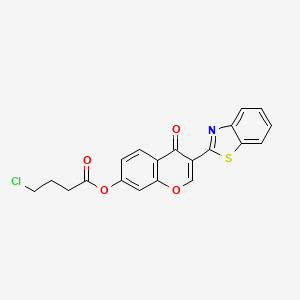
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2551367.png)
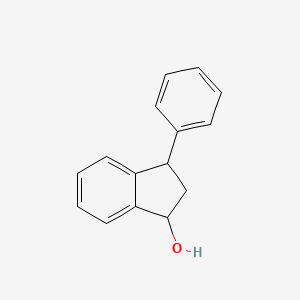
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)
